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Introduction

Keratins, a family of fibrous structural proteins, are essential components of hair, skin, and
nails. Their inherent biocompatibility and biodegradability make them attractive biomaterials for
applications in regenerative medicine, wound healing, and drug delivery.[1][2][3] Traditionally,
keratins are extracted from natural sources like human hair, wool, or feathers. However, these
methods often yield heterogeneous mixtures with impurities and can cause structural
degradation due to harsh processing conditions.[3][4]

Recombinant DNA technology offers a powerful alternative, enabling the production of specific
keratin types with high purity, batch-to-batch consistency, and the potential for genetic
modification to tailor their properties for specific applications.[1][3] This document provides a
detailed protocol for the expression of recombinant keratin in Escherichia coli, followed by its
purification, with a focus on addressing the common challenge of inclusion body formation.

Core Principles

The expression of human keratins in E. coli often results in the protein being sequestered into
insoluble aggregates known as inclusion bodies.[4][5] While this can be advantageous for

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1170402?utm_src=pdf-interest
https://www.benchchem.com/product/b1170402?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34472059/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1574-4_10
https://pubmed.ncbi.nlm.nih.gov/40180006/
https://www.benchchem.com/product/b1170402?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40180006/
https://www.tandfonline.com/doi/full/10.1080/21691401.2018.1459633
https://www.benchchem.com/product/b1170402?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34472059/
https://pubmed.ncbi.nlm.nih.gov/40180006/
https://www.benchchem.com/product/b1170402?utm_src=pdf-body
https://www.benchchem.com/product/b1170402?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/21691401.2018.1459633
https://www.researchgate.net/figure/SDS-PAGE-analysis-of-proteins-in-E-coli-cells-expressing-keratin-K31-M-size-marker-1_fig1_328509262
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

achieving high expression levels and resistance to proteolytic degradation, it necessitates a
multi-step process to recover the soluble, functional protein.[6] The overall workflow involves:

o Expression: Inducing the expression of the target keratin gene in a suitable E. coli strain.

e Cell Lysis and Inclusion Body Isolation: Breaking open the cells and separating the dense
inclusion bodies from other cellular components.

e Solubilization: Denaturing the aggregated protein within the inclusion bodies using strong
chaotropic agents.

o Refolding: Gradually removing the denaturant to allow the protein to refold into its native
conformation.

« Purification: Using chromatographic techniques to purify the refolded, soluble keratin.

Experimental Workflow Diagram

Gene Cloning

\\\\\\\\\\\\\\

Click to download full resolution via product page
Caption: Overall workflow for recombinant keratin production.
Detailed Experimental Protocols

Protocol 1: Gene Cloning and Expression

e Vector Preparation:

o Synthesize the cDNA sequence for the desired human keratin (e.g., K37 or K81).[4]
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o Clone the synthesized gene into a pET expression vector, such as pET28a, which
incorporates an N-terminal His-tag for subsequent purification.[4]

o Verify the construct by DNA sequencing.

e Transformation:

o Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21
(DE3).[4]

o Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate
antibiotic (e.g., 50 ug/mL ampicillin or kanamycin) and incubate overnight at 37°C.

e Protein Expression:

o Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and
grow overnight at 37°C with shaking.

o Use the overnight culture to inoculate 1 L of LB medium.

o Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.[4]

o Induce protein expression by adding isopropyl-B-D-thiogalactoside (IPTG) to a final
concentration of 0.2 mM.[4]

o Continue to incubate the culture at a reduced temperature, for instance, 16°C for 12 hours,
to enhance protein folding and minimize inclusion body formation where possible.[4]

e Cell Harvesting:
o Harvest the bacterial cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[4]

o Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Inclusion Body Purification and Refolding

e Cell Lysis:
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o Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCI, pH 8.0, 150 mM NacCl, 1
mM EDTA).

o Lyse the cells by sonication on ice.

e Inclusion Body Washing and Solubilization:
o Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

o Wash the inclusion bodies to remove contaminating proteins. This can be done by
resuspending the pellet in a buffer containing a low concentration of a denaturant or a
detergent, such as 1 M Urea or 0.5% Triton X-100, followed by centrifugation.[4][7]

o Repeat the washing step at least twice.[4]

o Dissolve the washed inclusion bodies in a solubilization buffer containing a strong
denaturant and a reducing agent (e.g., 7 M urea, 2% SDS, 3% [3-mercaptoethanol, pH
11.0) or (6 M Guanidine-HCI, 50 mM Tris-HCI, 20 mM DTT, pH 8.0).[4][7][8]

o Incubate at 50°C for up to 15 hours to ensure complete solubilization.[4]

o Clarify the solution by centrifugation at 20,000 rpm for 15 minutes at 4°C to remove any
remaining insoluble material.[4][7]

e Protein Refolding:
o The most common method for refolding is dialysis.[8][9]

o Transfer the solubilized protein solution to a dialysis bag with an appropriate molecular
weight cutoff.

o Dialyze against a refolding buffer (e.g., 10 mM Tris-HCI, pH 7.4) with stepwise decreasing
concentrations of the denaturant.[4] This gradual removal of the denaturant allows the
protein to refold.

o Perform dialysis at 4°C overnight with several buffer changes.[8]

Protocol 3: Purification of Refolded Keratin
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« Affinity Chromatography:

o If a His-tag was incorporated into the recombinant protein, use Nickel-NTA affinity
chromatography for purification.[10]

o Equilibrate the Nickel-NTA column with a binding buffer (e.g., 20 mM Tris-HCI, 500 mM
NaCl, 20 mM imidazole, pH 8.0).

o Load the refolded keratin solution onto the column.
o Wash the column with the binding buffer to remove non-specifically bound proteins.

o Elute the bound keratin with an elution buffer containing a higher concentration of
imidazole (e.g., 20 mM Tris-HCI, 500 mM NaCl, 250 mM imidazole, pH 8.0).

o Buffer Exchange and Concentration:

o The purified protein can be buffer-exchanged into a suitable storage buffer (e.g., PBS) and
concentrated using ultrafiltration devices.

e Purity Analysis:

o Analyze the purity of the recombinant keratin at each stage using SDS-PAGE.[5][11] A
single band corresponding to the expected molecular weight of the keratin indicates high

purity.[4]

Data Presentation

Table 1: Expression and Purification of Recombinant
Human Keratins
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Inductio Molecul
Keratin Express n Typical . ar Referen
. Vector . ] Purity .
Type ion Host Conditi Yield Weight ce
ons (kDa)
) pET- Auto- ~1.2 g/L
K31 E. coli _ _ >85% ~40 [5][12]
22b(+) induction  of culture
0.2 mM
E. coli
IPTG, Not
K37 BL21(DE pET28a B High ~50 [4]
16°C, specified
3)
12h
0.2 mM
E. coli
IPTG, Not
K81 BL21(DE pET28a B High ~55 [4]
16°C, specified
3)
12h
Keratinas ) pET- Not )
E. coli IPTG -~ High 33 [10]
e 43b(+) specified

Table 2: Buffer Compositions for Keratin Purification
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Buffer Type

Composition

Purpose

Lysis Buffer

50 mM Tris-HCI (pH 8.0), 150
mM NaCl, 1 mM EDTA

Cell disruption

Inclusion Body Wash Buffer

50 mM Tris (pH 8.0), 150 mM
NaCl, 5 mM EDTA, 20 mM f3-
mercaptoethanol, 1 M Urea,
0.5% TritonX-100

Removal of contaminants

Solubilization Buffer

7 M Urea, 2% SDS, 3% (-
mercaptoethanol, pH 11.0

Denaturation of inclusion
bodies

Refolding Buffer

10 mM Tris-HCI (pH 7.4)

Renaturation of the protein

Affinity Binding Buffer

20 mM Tris-HCI, 500 mM

NaCl, 20 mM imidazole, pH 8.0

Binding to Ni-NTA column

Affinity Elution Buffer

20 mM Tris-HCI, 500 mM
NacCl, 250 mM imidazole, pH
8.0

Elution from Ni-NTA column

Signaling Pathways and Logical Relationships
Inclusion Body Processing and Refolding Pathway
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Caption: Pathway from insoluble inclusion bodies to soluble protein.

Conclusion

The protocols outlined provide a robust framework for the successful expression and
purification of recombinant keratins. The primary challenge remains the efficient refolding of
the protein from inclusion bodies to achieve a high yield of biologically active keratin. The
purity and well-defined nature of recombinant keratins make them highly valuable for
fundamental research and the development of novel biomaterials.[4] Further optimization of
refolding conditions may be necessary depending on the specific keratin being expressed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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